2-Benzylamino-6-bromopyridine
Overview
Description
2-Benzylamino-6-bromopyridine is a heterocyclic aromatic compound with the chemical formula C12H11BrN2 . It is known for its diverse applications in various fields of chemistry, such as in pharmaceutical synthesis, agrochemical product development, and material science research.
Synthesis Analysis
2-Benzylamino-6-bromopyridine can be synthesized from 2-aminopyridine and benzyl bromide through nucleophilic aromatic substitution or from 6-bromo-2-nitropyridine through reduction, followed by nucleophilic substitution. The synthesis process involves various steps, such as refluxing, filtration, recrystallization, and spectroscopic characterization techniques, including NMR, MS, and IR.Molecular Structure Analysis
The molecular structure of 2-Benzylamino-6-bromopyridine is represented by the InChI code: 1S/C12H11BrN2/c13-11-7-4-8-12 (15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2, (H,14,15) and the InChI key: VCWLITVACKPQRY-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Benzylamino-6-bromopyridine undergoes various chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions.Physical And Chemical Properties Analysis
2-Benzylamino-6-bromopyridine is a yellow powder with a melting point of 118-120°C. It is soluble in organic solvents, such as dimethylformamide and dichloromethane, but insoluble in water, indicating its non-polar nature.Scientific Research Applications
Electrocatalytic Synthesis
2-Benzylamino-6-bromopyridine and similar compounds have been studied in the context of electrocatalytic synthesis. An example is the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to produce 6-aminonicotinic acid, a process carried out in a three-electrode undivided cell under mild conditions. This approach avoids the use of volatile and toxic solvents and catalysts, achieving 75% yield and 100% selectivity under optimized conditions (Feng et al., 2010).
Synthesis of Amino-functionalized Compounds
The synthesis of amino-functionalized 2,2'-bipyridines, which are valuable building blocks for sophisticated chelating ligands, involves the use of 2-bromopyridine derivatives. These derivatives are coupled to symmetrically and non-symmetrically diamino-functionalized compounds by various coupling procedures (Hapke et al., 2007).
Palladium-Catalyzed Coupling Reactions
In palladium-catalyzed reactions, 2-bromopyridine derivatives, closely related to 2-Benzylamino-6-bromopyridine, have been used to prepare benzoylpyridine derivatives. The selectivity and rate of these reactions depend heavily on the reaction conditions, such as the nature of the palladium catalyst precursor, solvent, temperature, and CO pressure (Couve‐Bonnaire et al., 2003).
Pharmaceutical and Chemical Intermediate Synthesis
2-Benzylamino-6-bromopyridine derivatives are important as intermediates in the pharmaceutical and chemical industries. They have been synthesized from various raw materials through processes like diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, yielding a total yield of 34.6% and confirmed by IR and 1H NMR spectroscopy (Xu Liang, 2010).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-6-bromopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLITVACKPQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457687 | |
Record name | 2-BENZYLAMINO-6-BROMOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylamino-6-bromopyridine | |
CAS RN |
427900-17-2 | |
Record name | 2-BENZYLAMINO-6-BROMOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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